![molecular formula C18H16N4O2 B2449472 N-alil-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-il)metil)benzamida CAS No. 440330-28-9](/img/structure/B2449472.png)
N-alil-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-il)metil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is known for its unique structure, which includes a benzotriazine ring and a benzamide moiety, making it a subject of study for its chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Anticancer Activity
- Research indicates that derivatives of benzotriazines exhibit significant anticancer properties. The compound can potentially inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further investigation in oncology .
- Antimicrobial Properties
-
Neurological Disorders
- There is emerging interest in the role of benzotriazines in treating neurological disorders. Compounds within this class have been studied for their neuroprotective effects, suggesting that they might help mitigate conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .
Synthesis Methodologies
The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide typically involves multi-step organic reactions:
- Formation of Benzotriazine Core : The initial step usually involves the cyclization of appropriate precursors to form the benzotriazine nucleus.
- Functionalization : Subsequent reactions introduce the prop-2-en-1-yl group and other substituents through electrophilic aromatic substitution or nucleophilic addition methods.
- Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing.
Biochemical Interactions
The compound's interactions with biological macromolecules are crucial for its activity:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
- Receptor Binding : The compound could interact with various receptors in the central nervous system, influencing neurotransmitter pathways.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of several benzotriazine derivatives on human breast cancer cells (MCF7). Results indicated that compounds similar to 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide showed IC50 values in the micromolar range, suggesting significant potential as anticancer agents .
- Case Study on Antimicrobial Efficacy :
Mecanismo De Acción
Target of Action
The primary target of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, also known as 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide, is GPR139 , a G protein-coupled receptor . This receptor is involved in various physiological processes and is considered a potential therapeutic target for several diseases.
Mode of Action
The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to GPR139, the compound initiates a series of biochemical reactions within the cell.
Result of Action
The compound’s action as a GPR139 agonist suggests it may have therapeutic effects in diseases associated with this receptor . For instance, it has been suggested that GPR139 agonists could be beneficial in treating disorders of the central nervous system.
Métodos De Preparación
The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with an appropriate benzyl halide under basic conditions to form the intermediate. This intermediate is then reacted with prop-2-en-1-amine to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents like alkyl halides.
Comparación Con Compuestos Similares
Similar compounds include other benzotriazine derivatives and benzamide compounds. Compared to these, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is unique due to its specific structure, which allows it to interact with GPR139 more effectively. Other similar compounds include:
- 3,4-dihydro-4-oxo-1,2,3-benzotriazine
- N-(prop-2-en-1-yl)benzamide
- 4-oxo-1,2,3-benzotriazine derivatives .
Actividad Biológica
The compound 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is a derivative of benzotriazine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is C16H16N4O2. Its structure features a benzamide moiety linked to a benzotriazine derivative, which is critical for its biological activity.
Anticancer Activity
Research indicates that benzotriazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain benzotriazine derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cells while exhibiting lower toxicity in normal cells (IC50 values of 38.77–66.22 μM) .
Table 1: Anticancer Activity of Benzotriazine Derivatives
Compound | IC50 (Cancer Cell Lines) | IC50 (Normal Cell Lines) |
---|---|---|
Compound A | 3.58 μM | 38.77 μM |
Compound B | 15.36 μM | 66.22 μM |
The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, one derivative was shown to cause a significant increase in apoptotic cells compared to untreated controls . The mechanism involves the inhibition of key enzymes such as BRAF and VEGFR-2, which are critical in cancer cell proliferation and survival .
Antimicrobial Activity
Benzotriazine derivatives also exhibit antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of a series of benzotriazine derivatives in vitro against human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly by inducing apoptosis and cell cycle arrest at the G2-M phase .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of several benzotriazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Propiedades
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-11-19-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)20-21-22/h2-10H,1,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVSLTBKEVRDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.